molecular formula C9H8FN3O2S B13589807 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B13589807
M. Wt: 241.24 g/mol
InChI Key: IDFDTOUVUAEFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the fluorophenyl-pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted sulfonamides

Scientific Research Applications

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The fluorophenyl group enhances the binding affinity and specificity of the compound, while the sulfonamide group contributes to its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyridine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 3-Chloro-4-fluorophenyl derivatives

Uniqueness

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide is unique due to its specific combination of a fluorophenyl group, a pyrazole ring, and a sulfonamide group. This unique structure imparts distinct physicochemical properties, such as enhanced binding affinity, solubility, and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C9H8FN3O2S/c10-7-3-1-6(2-4-7)9-8(5-12-13-9)16(11,14)15/h1-5H,(H,12,13)(H2,11,14,15)

InChI Key

IDFDTOUVUAEFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.